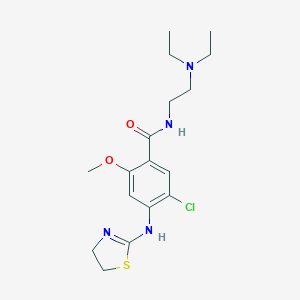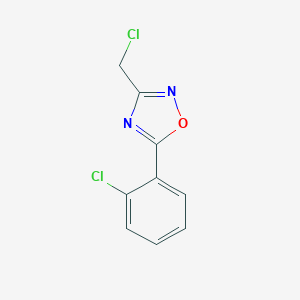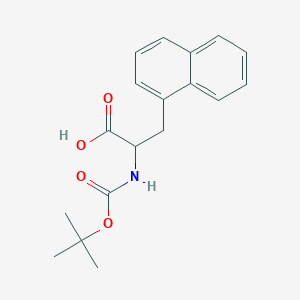
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a synthetic derivative of theophylline, a well-known xanthine compound. Theophylline itself is widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This derivative is of interest due to its potential enhanced pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, involves multiple steps. The starting material is typically theophylline, which undergoes alkylation to introduce the 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl) group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the acetoxy group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, involves multiple pathways:
Phosphodiesterase Inhibition: Similar to theophylline, this compound likely inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Adenosine Receptor Blockade: It may block adenosine receptors, contributing to its stimulant and bronchodilator effects.
Histone Deacetylase Activation: This action can lead to anti-inflammatory effects, which are beneficial in treating respiratory conditions.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in chocolate, it has mild stimulant effects and is structurally similar to theophylline.
Uniqueness
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is unique due to the presence of the 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl) group, which may enhance its pharmacological properties and broaden its range of applications compared to other xanthine derivatives.
Properties
CAS No. |
19977-18-5 |
|---|---|
Molecular Formula |
C24H32N6O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
InChI Key |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Canonical SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Synonyms |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





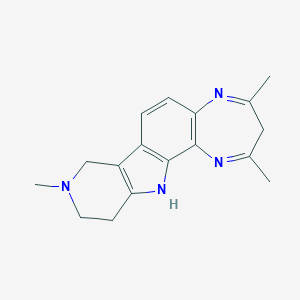
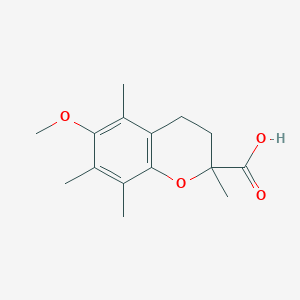
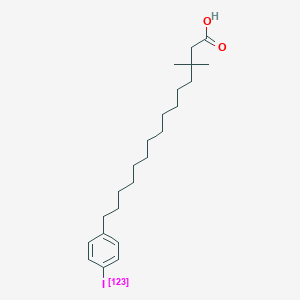

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
